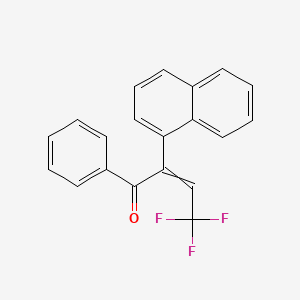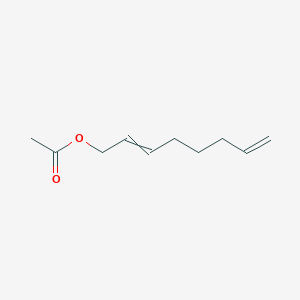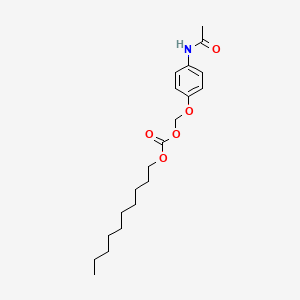
(4-Acetamidophenoxy)methyl decyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Acetamidophenoxy)methyl decyl carbonate: is a chemical compound with the molecular formula C20H31NO5 and a molecular weight of 365.464 g/mol It is characterized by the presence of an acetamido group, a phenoxy group, and a decyl carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetamidophenoxy)methyl decyl carbonate typically involves the reaction of 4-acetamidophenol with decyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Acetamidophenoxy)methyl decyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous acids, the carbonate ester bond can be hydrolyzed to yield and .
Oxidation: The phenoxy group can be oxidized using oxidizing agents such as or .
Substitution: The acetamido group can participate in nucleophilic substitution reactions with reagents such as amines or thiols .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid).
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Amines, thiols.
Major Products Formed:
Hydrolysis: 4-acetamidophenol, decyl alcohol.
Oxidation: Oxidized phenoxy derivatives.
Substitution: Substituted acetamidophenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (4-Acetamidophenoxy)methyl decyl carbonate is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its acetamido group can interact with biological targets, making it useful in the design of enzyme inhibitors or receptor ligands .
Medicine: The compound’s potential medicinal applications include its use in the development of pharmaceuticals. Its structural features can be exploited to create drugs with specific therapeutic effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing .
Wirkmechanismus
The mechanism of action of (4-Acetamidophenoxy)methyl decyl carbonate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
- (4-Acetamidophenoxy)methyl octyl carbonate
- (4-Acetamidophenoxy)methyl hexyl carbonate
- (4-Acetamidophenoxy)methyl butyl carbonate
Comparison: Compared to its similar compounds, (4-Acetamidophenoxy)methyl decyl carbonate has a longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The length of the alkyl chain can affect the compound’s ability to interact with biological membranes and its overall pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
920967-21-1 |
|---|---|
Molekularformel |
C20H31NO5 |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
(4-acetamidophenoxy)methyl decyl carbonate |
InChI |
InChI=1S/C20H31NO5/c1-3-4-5-6-7-8-9-10-15-24-20(23)26-16-25-19-13-11-18(12-14-19)21-17(2)22/h11-14H,3-10,15-16H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
IHIRRUYIBBLSNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)OCOC1=CC=C(C=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


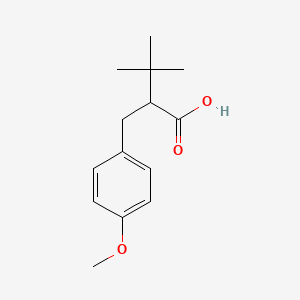
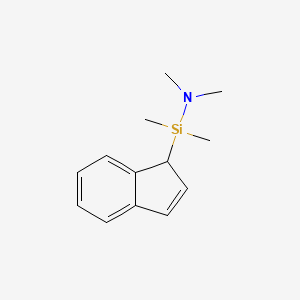
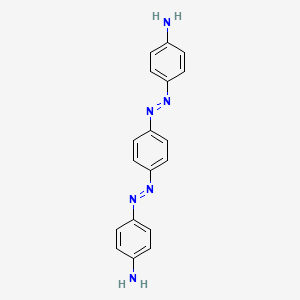
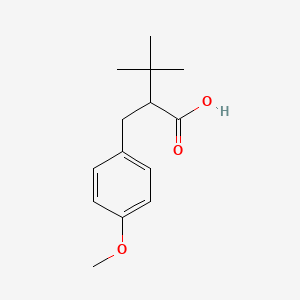
![4,4',4''-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol)](/img/structure/B14174380.png)
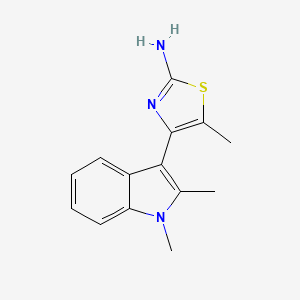
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-](/img/structure/B14174392.png)

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B14174409.png)
![3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one](/img/structure/B14174418.png)
![3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-](/img/structure/B14174426.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)
